D-Leucine-1-13C

Catalog No.
S1939345
CAS No.
82152-60-1
M.F
C6H13NO2
M. Wt
132.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Leucine-1-13C

CAS Number

82152-60-1

Product Name

D-Leucine-1-13C

IUPAC Name

(2R)-2-amino-4-methyl(113C)pentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

132.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i6+1

InChI Key

ROHFNLRQFUQHCH-BZNBBFKTSA-N

SMILES

CC(C)CC(C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N

Isomeric SMILES

CC(C)C[C@H]([13C](=O)O)N

D-Leucine-1-13C is a labeled isotopic form of the essential amino acid D-Leucine, where the carbon atom at the first position is substituted with the stable isotope carbon-13. This compound is particularly significant in biochemical and metabolic research due to its ability to serve as a tracer in various studies involving amino acid metabolism and protein synthesis. The incorporation of carbon-13 allows researchers to track metabolic pathways with greater precision, making it a valuable tool in both fundamental and applied sciences.

Similar to its non-labeled counterpart, D-Leucine. Key types of reactions include:

  • Oxidation: D-Leucine-1-13C can be oxidized to form α-ketoisocaproate, a process typically facilitated by reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  • Reduction: This compound can also undergo reduction to yield isovaleryl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: D-Leucine-1-13C can engage in substitution reactions where functional groups are replaced, often involving nucleophiles such as halides or amines.

The major products from these reactions include α-ketoisocaproate from oxidation, isovaleryl alcohol from reduction, and various substituted leucine derivatives from substitution processes .

D-Leucine-1-13C exhibits biological activity primarily through its role in metabolic pathways. As an essential branched-chain amino acid, it is involved in protein synthesis and energy production. The compound interacts with the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for regulating cell growth and proliferation. By activating this pathway, D-Leucine-1-13C promotes increased protein synthesis and may influence muscle metabolism and recovery .

In metabolic studies, D-Leucine-1-13C helps trace the pathways of amino acid metabolism, providing insights into disorders related to amino acid metabolism and their implications for health .

The synthesis of D-Leucine-1-13C typically involves the incorporation of carbon-13 into precursor molecules during the chemical synthesis of D-Leucine. Common methods include:

  • Microbial Fermentation: Utilizing genetically modified microorganisms that can incorporate carbon-13 into amino acids during fermentation processes. This method allows for efficient production of labeled compounds.
  • Labeled Precursors: Employing 13C-labeled glucose or other carbon sources in synthetic routes to produce D-Leucine-1-13C.

These methods ensure high yields of the isotopically labeled compound suitable for research applications .

D-Leucine-1-13C has a wide range of applications across various fields:

  • Metabolic Research: It is extensively used in studies investigating amino acid metabolism and its effects on health.
  • Nuclear Magnetic Resonance Spectroscopy: The compound serves as a tracer in NMR studies, aiding in the elucidation of molecular structures and dynamics.
  • Pharmaceutical Development: In drug development, D-Leucine-1-13C is utilized for tracing metabolic pathways of drug candidates and understanding their pharmacokinetics.
  • Nutritional Studies: It helps researchers understand the role of branched-chain amino acids in nutrition and muscle metabolism .

Interaction studies involving D-Leucine-1-13C focus on its role in various biochemical pathways. Notably, it has been shown to interact with transporters responsible for amino acid uptake and metabolism. For instance, it may influence the activity of sodium-independent transporters that mediate the uptake of large neutral amino acids. These interactions are critical for maintaining amino acid homeostasis within cells .

D-Leucine-1-13C shares similarities with other branched-chain amino acids and their isotopically labeled forms. Notable similar compounds include:

Compound NameChemical FormulaUnique Features
L-ValineC5H11NO2Another branched-chain amino acid; essential for protein synthesis.
L-IsoleucineC6H13NO2Essential amino acid involved in muscle metabolism; also branched-chain.
L-LeucineC6H13NO2Non-labeled form; essential for protein synthesis and energy production.
D-ValineC5H11NO2Stereoisomer of valine; less common in dietary sources.
L-Leucine-1-13CC6H12^13NO2Isotopically labeled form used similarly in metabolic studies.

The uniqueness of D-Leucine-1-13C lies in its specific labeling at the first carbon position, allowing for precise tracking in metabolic studies compared to other compounds that may not provide such specificity .

XLogP3

-1.5

Sequence

L

Wikipedia

D-(1-~13~C)Leucine

Dates

Modify: 2023-08-16

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